2-[6-(5-CARBOXY-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PYRIDIN-2-YL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID
Description
This compound is a bis-isoindole-1,3-dione derivative featuring a central pyridine ring bridging two isoindole-dione moieties. Each isoindole-dione unit is substituted with a carboxylic acid group at the 5-position, contributing to its polar and acidic character (Figure 1). While explicit data on its synthesis or applications are absent in the provided evidence, its structural complexity suggests relevance in medicinal chemistry, particularly in targeting proteins with aromatic or charged binding pockets.
Properties
IUPAC Name |
2-[6-(5-carboxy-1,3-dioxoisoindol-2-yl)pyridin-2-yl]-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H11N3O8/c27-18-12-6-4-10(22(31)32)8-14(12)20(29)25(18)16-2-1-3-17(24-16)26-19(28)13-7-5-11(23(33)34)9-15(13)21(26)30/h1-9H,(H,31,32)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHQMURYLFBKTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H11N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[6-(5-CARBOXY-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PYRIDIN-2-YL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound’s isoindole core with dioxo groups and carboxylic acid functionalities suggests susceptibility to reduction , hydrolysis , and substitution reactions. While direct experimental data for this specific compound is limited in the provided sources, insights can be drawn from structurally related isoindole derivatives.
-
Reduction of Dioxo Groups
Dioxo groups (C=O) in the isoindole ring can undergo reduction to form diols or hydroxyl derivatives. Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may facilitate this transformation, though steric hindrance from bulky substituents (e.g., the pyridin-2-yl group) could influence reaction efficiency. -
Esterification/Hydrolysis of Carboxylic Acids
The carboxylic acid groups (–COOH) at positions 5 and 2 may react with alcohols or amines to form esters or amides. Acid chlorides (e.g., thionyl chloride) or coupling agents (e.g., EDC) could mediate these reactions. -
Substitution Reactions
The pyridin-2-yl group may undergo electrophilic aromatic substitution (e.g., with nitration or halogenation agents), though activation via directing groups would be required. Alternatively, nucleophilic substitution at the isoindole ring’s reactive positions could introduce new functional groups.
Key Reagents and Conditions
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Reduction of Dioxo Groups | Sodium borohydride (NaBH₄) | THF, 0–5°C | Dihydroxyisoindole derivatives |
| Esterification | Thionyl chloride (SOCl₂) | DMF, 0–5°C | Isoindole esters |
| Hydrolysis of Esters | Aqueous NaOH or HCl | Room temperature | Carboxylic acids |
| Substitution (Electrophilic) | Nitric acid (HNO₃), H₂SO₄ | 50–100°C | Nitro or sulfonic acid derivatives |
Synthetic Routes and Challenges
The synthesis of isoindole derivatives often involves condensation reactions (e.g., between aromatic amines and maleic anhydride). For this compound, the pyridin-2-yl substituent may require cross-coupling reactions (e.g., Suzuki or Sonogashira) to link the isoindole and pyridine moieties. Challenges include maintaining stereochemical integrity and avoiding decomposition of the dioxo groups during synthesis.
Comparison with Similar Compounds
Research Gaps and Limitations
The provided sources lack direct experimental data on the chemical reactivity of the target compound. While structural analogs provide insights into plausible reactions, specific studies on this compound’s behavior under varying conditions (e.g., acidic/basic environments, temperature) are absent. Future work could focus on optimizing reaction protocols and characterizing intermediates to expand its synthetic utility.
Scientific Research Applications
Drug Discovery and Development
The compound shows promise as a lead structure in drug development, particularly in the field of cancer therapeutics. Isoindole derivatives have been reported to exhibit cytotoxic properties against various cancer cell lines. For example:
-
Anticancer Activity : Studies indicate that compounds with similar structures inhibit cell proliferation in cancer models, suggesting potential as therapeutic agents against malignancies.
Compound Name Notable Properties 1,3-Dioxo-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid Anticancer activity against various cell lines 1,3-Dioxo-2-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole Exhibits significant biological activity
Organic Electronics
Due to its unique electronic properties, this compound can be explored for applications in organic electronics. Its ability to form charge-transfer complexes may be utilized in the development of organic semiconductors or photovoltaic devices.
Catalysis
The presence of multiple reactive functional groups allows for potential catalytic applications. The compound may serve as a catalyst or a precursor in various organic reactions, enhancing synthetic pathways in organic chemistry.
Case Studies
Case Study 1: Antitumor Activity Evaluation
A study evaluated the cytotoxic effects of isoindole derivatives on several cancer cell lines. The results indicated that the tested compounds significantly reduced cell viability compared to control groups, suggesting that the compound may possess similar anticancer properties due to its structural characteristics.
Case Study 2: Synthesis and Characterization
Research focused on synthesizing derivatives of isoindole compounds through multi-step organic reactions. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structural integrity and potential for further biological testing .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The isoindole and pyridine moieties allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-(2-Hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
- Structure : Retains the isoindole-1,3-dione core but replaces the pyridine bridge with a hydroxyethyl group.
- Key Differences :
- Absence of a second isoindole-dione unit reduces molecular weight and complexity.
- Hydroxyethyl substituent enhances hydrophilicity compared to the pyridine linker in the target compound.
- Implications : Likely exhibits lower binding affinity to targets requiring dual aromatic interactions but improved solubility .
2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid
- Structure: Features an allyl group at the 2-position of the isoindole-dione ring (C₁₂H₉NO₄).
- Lacks the pyridine bridge and second carboxylic acid group.
- Implications : Reduced steric hindrance and altered electronic properties may favor interactions with hydrophobic enzyme pockets .
Compounds with Pyridine or Heterocyclic Linkers
6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid
- Structure : Shares the pyridine-carboxylic acid motif but lacks the bis-isoindole-dione architecture.
- Key Differences :
- Single isoindole-dione unit limits multi-site binding capabilities.
- Carboxylic acid at pyridine-3-position (vs. isoindole-5-position) alters spatial distribution of charges.
- Implications : May exhibit divergent bioactivity profiles due to differences in charge localization .
Functional Group Modifications in Related Scaffolds
4-(1,3-Benzodioxol-5-yl)-5-(5-ethyl-2,4-dihydroxyphenyl)-2H-pyrazole-3-carboxylic acid
- Structure : Replaces isoindole-dione with benzodioxole and pyrazole rings.
- Pyrazole ring provides a smaller aromatic system compared to pyridine.
- Implications : Likely targets enzymes with polar active sites, contrasting with the target compound’s dual aromatic/acidic motif .
Physicochemical and Bioactivity Comparisons
Analytical and Computational Insights
- Structural Similarity Metrics :
- NMR Profiling :
- Docking Affinity :
- The bis-isoindole-dione structure may exhibit higher variability in docking scores compared to simpler analogues due to increased interaction possibilities with enzyme pockets .
Biological Activity
The compound 2-[6-(5-Carboxy-1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl)Pyridin-2-Yl]-1,3-Dioxo-2,3-Dihydro-1H-Isoindole-5-Carboxylic Acid is a complex organic molecule characterized by its diverse functional groups and structural intricacies. Its potential biological activities are of significant interest in medicinal chemistry, particularly in anticancer research.
Structural Characteristics
This compound features:
- Isoindole and Pyridine Rings : These structures are known for their biological activity and have been linked to various pharmacological effects.
- Carboxylic Acid Groups : The presence of carboxylic acid moieties enhances solubility in polar solvents and can influence biological interactions.
Anticancer Properties
Research indicates that isoindole derivatives exhibit notable cytotoxic effects against various cancer cell lines. The compound under study may share similar mechanisms of action due to its structural components. Notable findings include:
- Inhibition of Cell Proliferation : Studies have shown significant inhibition of cell growth in cancer models when treated with isoindole derivatives, suggesting potential therapeutic applications against malignancies.
The biological activity is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Compounds with isoindole structures often trigger apoptosis in cancer cells, a critical pathway for cancer therapy.
Case Studies
- In Vitro Studies : A study demonstrated that a related isoindole derivative exhibited an IC50 value indicating effective inhibition of cancer cell lines. This suggests that the compound may also possess similar potency .
- Pharmacokinetics : Research on related compounds has highlighted their bioavailability and metabolic stability, which are crucial for therapeutic efficacy. For instance, compounds that inhibit the MAPK signaling pathway showed prolonged effects in both in vitro and in vivo models .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 1,3-Dioxo-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid | Structure | Anticancer activity against various cell lines |
| 1,3-Dioxo-2-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole | Structure | Exhibits significant biological activity |
| 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | Structure | Used in early drug discovery research |
Synthesis Pathways
The synthesis of this compound likely involves multi-step organic reactions. Common methods may include:
- Condensation Reactions : To form the isoindole structures.
- Functional Group Modifications : Introducing carboxylic acid groups through oxidation or hydrolysis reactions.
Future Research Directions
Further studies are warranted to explore:
- Mechanistic Insights : Understanding the specific pathways through which this compound exerts its effects.
- In Vivo Efficacy : Evaluating the therapeutic potential in animal models to assess safety and effectiveness.
Q & A
Basic Question: What are the optimal synthetic conditions for this compound, and how can reaction parameters be systematically optimized?
Methodological Answer:
The synthesis involves refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-aminothiazol-4(5H)-one or arylthiourea in acetic acid with sodium acetate as a catalyst. Key parameters include:
- Molar ratios: Use a 1.1:1 molar ratio of aldehyde to thiazolone to ensure complete conversion .
- Reaction time: Monitor progress via TLC; optimal reflux duration is 3–5 hours to balance yield and purity .
- Temperature: Maintain reflux conditions (~118°C for acetic acid) to drive condensation without side reactions .
- Purification: Recrystallize from DMF/acetic acid (1:1 v/v) to remove unreacted starting materials .
Basic Question: Which spectroscopic and chromatographic techniques are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm the presence of isoindole and pyridine moieties. Focus on aromatic proton signals (δ 7.0–8.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
- FT-IR: Identify characteristic peaks for carbonyl groups (1700–1750 cm) and carboxylic acid O-H stretches (2500–3300 cm) .
- HPLC-MS: Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS in negative ion mode to verify molecular weight and purity .
Advanced Question: How can low yields in the final synthetic step be systematically addressed?
Methodological Answer:
Low yields often arise from competing side reactions or incomplete cyclization. Mitigation strategies include:
- Catalyst optimization: Increase sodium acetate concentration (up to 2.0 equiv) to enhance nucleophilic attack efficiency .
- Solvent screening: Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .
- Stepwise monitoring: Use in-situ IR to track carbonyl formation and adjust reaction time dynamically .
- Byproduct analysis: Isolate side products via column chromatography (silica gel, CHCl/MeOH gradient) to identify and suppress competing pathways .
Advanced Question: How can computational modeling (e.g., DFT or COMSOL) enhance understanding of this compound’s reactivity?
Methodological Answer:
- DFT Calculations: Model electron density maps to predict electrophilic/nucleophilic sites. Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to simulate transition states during cyclization .
- Reaction Kinetics: Integrate COMSOL Multiphysics to simulate heat and mass transfer during reflux, optimizing stirring rates and temperature gradients .
- AI-Driven Design: Train neural networks on existing synthetic data (e.g., reaction time, yield) to predict optimal conditions for novel derivatives .
Advanced Question: How should researchers resolve contradictions in experimental data (e.g., conflicting spectroscopic vs. crystallographic results)?
Methodological Answer:
- Multi-technique validation: Cross-validate NMR/IR data with X-ray crystallography to confirm solid-state vs. solution-phase structures .
- Statistical analysis: Apply principal component analysis (PCA) to batch synthesis data, identifying outliers linked to procedural variability .
- Theoretical alignment: Reconcile discrepancies by referencing established reaction mechanisms (e.g., Knorr cyclization) to refine hypotheses .
Advanced Question: What strategies are recommended for studying the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated stability studies: Expose samples to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. Use Arrhenius modeling to predict shelf life .
- Light sensitivity testing: Conduct UV-Vis spectroscopy before/after UV exposure (254 nm, 48 hours) to assess photolytic degradation .
- Cryopreservation: Store lyophilized samples at -80°C under argon to prevent hydrolysis of labile carbonyl groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
